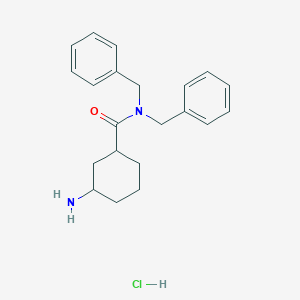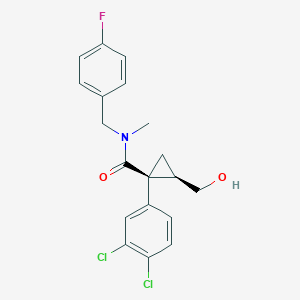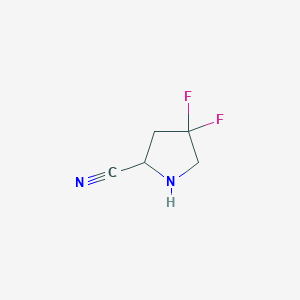
4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid
Übersicht
Beschreibung
4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid is an organic compound that features a benzyloxycarbonyl group attached to a fluorinated benzoic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid typically involves the introduction of the benzyloxycarbonyl group to a fluorinated benzoic acid precursor. One common method involves the reaction of 2-fluorobenzoic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the aromatic ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The benzyloxycarbonyl group can be reduced to yield the corresponding alcohol.
Oxidation Reactions: The benzyloxycarbonyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for amines, suppressing their nucleophilic and basic properties. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Benzyloxy)carbonyl)benzoic acid: Similar structure but lacks the fluorine atom.
2-Fluorobenzoic acid: Lacks the benzyloxycarbonyl group.
Benzyloxycarbonyl chloride: Used as a reagent in the synthesis of benzyloxycarbonyl-protected compounds.
Uniqueness
4-((Benzyloxy)carbonyl)-2-fluorobenzoic acid is unique due to the presence of both the benzyloxycarbonyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
777074-53-0 |
|---|---|
Molekularformel |
C15H11FO4 |
Molekulargewicht |
274.24 g/mol |
IUPAC-Name |
2-fluoro-4-phenylmethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C15H11FO4/c16-13-8-11(6-7-12(13)14(17)18)15(19)20-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) |
InChI-Schlüssel |
HQJXVLQMRWNEEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)C(=O)O)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-(4-iodophenylamino)thieno[2,3-b]pyridine-3-carboxylate](/img/structure/B8383301.png)

![4-Hydroxy-3-[(2-phenylethyl)thio]-6-[4-(phenylmethoxy)phenyl]-2H-pyran-2-one](/img/structure/B8383324.png)



![Tert-butyl 4,6-dihydroxyspiro[chromane-2,4'-piperidine]-1'-carboxylate](/img/structure/B8383360.png)

![(3aR,6aS)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrol-1-one](/img/structure/B8383369.png)

